4-[(E)-2-[1-[(3-methoxyphenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile
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Description
4-[(E)-2-[1-[(3-methoxyphenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile is a useful research compound. Its molecular formula is C24H19N3O and its molecular weight is 365.436. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity : Benzimidazole derivatives, similar to the compound , have been explored for their anticancer potential. A study by El‐Shekeil, Obeid, and Al-Aghbari (2012) synthesized new benzimidazole derivatives and tested them for in vitro anticancer activity, finding some of these compounds showed a moderate cytotoxic effect towards certain cancer cells (El‐Shekeil, Obeid, & Al-Aghbari, 2012).
Molecular Docking Studies as EGFR Inhibitors : Karayel (2021) conducted a detailed study of benzimidazole derivatives, exploring their conformations and anti-cancer properties through density functional theory and molecular docking. This study highlights the potential of these compounds as effective EGFR inhibitors, suggesting their application in cancer treatment (Karayel, 2021).
Spectroscopic Studies : Saral, Özdamar, and Uçar (2017) carried out structural and spectroscopic studies on benzimidazole derivatives, analyzing their crystal structure and interactions. Such research provides valuable insights into the physical and chemical properties of these compounds (Saral, Özdamar, & Uçar, 2017).
Corrosion Inhibition Performance : Yadav, Behera, Kumar, and Sinha (2013) investigated benzimidazole derivatives as inhibitors for mild steel corrosion. Their research demonstrated the potential of these compounds in industrial applications, particularly in protecting metals against corrosion (Yadav, Behera, Kumar, & Sinha, 2013).
Synthesis and Evaluation as Antitumor Agents : Küçükbay, Mumcu, Tekin, and Sandal (2016) synthesized novel benzimidazolium bromides salts and evaluated their antitumor activities. This research contributes to the development of new anticancer agents (Küçükbay, Mumcu, Tekin, & Sandal, 2016).
Properties
IUPAC Name |
4-[(E)-2-[1-[(3-methoxyphenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-28-21-6-4-5-20(15-21)17-27-23-8-3-2-7-22(23)26-24(27)14-13-18-9-11-19(16-25)12-10-18/h2-15H,17H2,1H3/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCLOIDAFKAZEL-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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